2-nitro-3-Pyridineethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2 |
InChI Key |
AYHBNOVBZWYIBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitro 3 Pyridineethanol
Established Synthetic Routes to 2-nitro-3-Pyridineethanol
The most direct conceptual approach to this compound involves the introduction of a nitro group onto the pyridine (B92270) ring of 3-(2-hydroxyethyl)pyridine.
The synthesis of this compound is typically achieved through the nitration of 3-(2-hydroxyethyl)pyridine. This electrophilic aromatic substitution reaction is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated towards electrophiles upon protonation of the ring nitrogen under strongly acidic conditions.
Standard nitrating conditions involve the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves to protonate the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction requires carefully controlled temperature conditions to ensure selectivity and prevent unwanted side reactions. The hydroxyethyl (B10761427) group at the 3-position is an ortho-, para-director; however, the pyridine nitrogen's powerful deactivating effect and the reaction conditions will ultimately dictate the position of nitration.
Table 1: General Conditions for Nitration of Pyridine Derivatives
| Reagent System | Typical Conditions | Comments |
| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to elevated temperatures | Standard method, requires careful temperature control. |
| Fuming HNO₃ / Fuming H₂SO₄ (Oleum) | 15°C to 25°C | Anhydrous conditions can improve yield for deactivated systems. |
| Nitronium tetrafluoroborate (B81430) (NO₂BF₄) | Inert solvent | A powerful nitrating agent for deactivated rings. |
On an industrial scale, the production of pyridine derivatives, including those with nitro and ethanol (B145695) functionalities, often employs continuous flow nitration processes. These systems offer enhanced safety, better temperature control, and improved consistency compared to batch processing. The use of microreactors can further improve heat and mass transfer, leading to higher yields and selectivity. For nitration reactions on deactivated rings, industrial approaches may utilize more potent nitrating agents or conditions that ensure an anhydrous environment, such as the use of oleum (B3057394) (fuming sulfuric acid), which can lead to significantly higher yields.
Adaptable Synthetic Strategies for Related Nitropyridine and Pyridineethanol Scaffolds
Given the challenges of direct nitration, alternative and adaptable strategies can be envisioned, drawing from established methodologies for the synthesis of related nitropyridines and pyridineethanols.
The introduction of a nitro group onto a pyridine ring is a well-studied area of heterocyclic chemistry. The pyridine ring is significantly less reactive towards electrophilic substitution than benzene. Direct nitration often requires harsh conditions and can result in low yields. However, the presence of activating groups can facilitate the reaction. Conversely, N-oxidation of the pyridine ring can activate the 4-position to electrophilic attack. For instance, pyridine-N-oxide can be nitrated at the 4-position with a mixture of fuming nitric acid and concentrated sulfuric acid.
A plausible alternative approach to this compound involves building the hydroxyethyl side chain onto a pre-existing nitropyridine scaffold. The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that could be adapted for this purpose. researchgate.netwikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol. researchgate.netwikipedia.org
In a hypothetical route to a precursor of this compound, one could envision the reaction of nitromethane (B149229) with 2-nitro-3-pyridinecarboxaldehyde. This would be followed by reduction of the resulting nitro group on the side chain to an amino group and subsequent conversion to a hydroxyl group.
Table 2: Key Features of the Henry Reaction
| Feature | Description |
| Reactants | Nitroalkane and an aldehyde or ketone. researchgate.netwikipedia.org |
| Catalyst | Typically a base. researchgate.netwikipedia.org |
| Product | β-nitro alcohol. researchgate.netwikipedia.org |
| Significance | Forms a new carbon-carbon bond. researchgate.netwikipedia.org |
Reductive amination is another powerful tool for C-N bond formation, which could be used to synthesize precursors. For example, the reaction of 2-nitro-3-pyridinecarboxaldehyde with an amine, followed by reduction, could yield an aminoethylpyridine derivative, which might then be further functionalized.
The formation of hydroxyethyl side chains on pyridine rings is often achieved through reactions of methylpyridines (picolines) with aldehydes, particularly formaldehyde (B43269). This type of reaction, a form of methylolation, is generally more facile at the 2- and 4-positions due to the ability to form a stabilized anionic intermediate. The synthesis of 3-(2-hydroxyethyl)pyridine from 3-picoline and formaldehyde is more challenging but has been achieved. organic-chemistry.org
Another relevant method is the Boekelheide reaction, which is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org This reaction is typically carried out with acetic anhydride (B1165640) or trifluoroacetic anhydride. wikipedia.org While this method is specific to the 2-position, it represents a valuable strategy for introducing a hydroxymethyl group, which could then potentially be extended to a hydroxyethyl group. The application of these methods to a nitrated pyridine ring would need to be carefully considered, as the strong electron-withdrawing nature of the nitro group would significantly impact the reactivity of the methyl group.
Chemical Reactivity and Transformations of 2 Nitro 3 Pyridineethanol
Transformations Involving the Nitro Group
The nitro group at the 2-position of the pyridine (B92270) ring is a key site of reactivity, susceptible to both reduction and nucleophilic displacement.
Reductive Processes to Amino Analogs
The reduction of the nitro group to an amino group is a fundamental transformation, providing access to 2-amino-3-pyridineethanol derivatives. This conversion is typically achieved through catalytic hydrogenation. Common catalysts for this process include palladium on carbon (Pd/C) and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol.
For instance, the reduction of similar nitropyridine derivatives to their corresponding amino compounds is a well-established synthetic route. While specific conditions for 2-nitro-3-pyridineethanol are not extensively detailed in publicly available literature, the general protocols for nitropyridine reduction are applicable. These reactions are often high-yielding and proceed under relatively mild conditions.
Other reducing agents, such as iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium, can also be employed for the reduction of aromatic nitro groups and may offer alternative chemoselectivity in more complex molecules.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Typical Conditions |
| H₂/Pd-C | Methanol or Ethanol, Room Temperature, 1-4 atm H₂ |
| H₂/Raney Ni | Ethanol, Room Temperature to 50 °C, 1-5 atm H₂ |
| Fe/HCl or Fe/CH₃COOH | Ethanol/Water, Reflux |
| SnCl₂·2H₂O/HCl | Ethanol, Reflux |
Nucleophilic Displacement of the Nitro Group
The nitro group at the 2-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the C2-position for attack by nucleophiles.
This reactivity is particularly pronounced in 2-nitropyridines, where nucleophilic attack at the 2- and 4-positions is favored due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate. While direct nucleophilic displacement of the nitro group in this compound is not widely documented, studies on related 2-nitropyridine (B88261) systems demonstrate the feasibility of this transformation.
For example, 2-methyl- and 2-arylvinyl-3-nitropyridines have been shown to react with sulfur nucleophiles, such as thiols, to selectively displace the 3-nitro group. This suggests that the nitro group in this compound could potentially be displaced by various nucleophiles, including alkoxides, amines, and thiolates, under appropriate conditions, which typically involve a polar aprotic solvent and sometimes a base.
Reactivity of the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl group is another key site for chemical modification, allowing for oxidation to carbonyl and carboxyl derivatives, as well as substitution of the hydroxyl functionality.
Oxidation Pathways to Carbonyl and Carboxyl Derivatives
The primary alcohol of the 2-(2-hydroxyethyl) side chain can be oxidized to the corresponding aldehyde (2-nitro-3-pyridineacetaldehyde) or carboxylic acid (2-nitro-3-pyridineacetic acid). The choice of oxidizing agent and reaction conditions determines the final product.
For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Collins reagent (CrO₃·2(pyridine)) in dichloromethane (B109758) are commonly used for this purpose. These anhydrous chromium(VI) reagents are effective in stopping the oxidation at the aldehyde stage. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is another valuable method for this transformation.
To achieve the carboxylic acid, stronger oxidizing agents are employed. Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, or chromic acid (H₂CrO₄, Jones reagent), will readily oxidize the primary alcohol to the carboxylic acid.
Table 2: Representative Oxidation Reactions of the Hydroxyethyl Group
| Desired Product | Reagent(s) | Typical Conditions |
| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temperature |
| Aldehyde | Collins Reagent (CrO₃·2(pyridine)) | Dichloromethane, Room Temperature |
| Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane, -78 °C to Room Temperature |
| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄, Heat |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, Acetone) | Acetone, 0 °C to Room Temperature |
Substitution Reactions of the Hydroxyl Functionality
The hydroxyl group of the hydroxyethyl moiety can be converted into a better leaving group, facilitating its substitution by other functional groups. This allows for the synthesis of a variety of derivatives, including esters, ethers, and halides.
Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via nucleophilic acyl substitution to form the corresponding ester.
Etherification: The formation of ethers can be achieved through the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using various reagents. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, while phosphorus tribromide (PBr₃) can be used to synthesize the bromide. These transformations typically proceed through the formation of an intermediate, such as a chlorosulfite or a phosphite (B83602) ester, which makes the hydroxyl group a better leaving group.
Pyridine Ring Reactivity and Functionalization
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. Electrophilic attack, if it occurs, would be directed to the positions meta to the nitro group (C4 and C6). However, the presence of the nitro group significantly enhances the ring's susceptibility to nucleophilic attack, as discussed in the context of nitro group displacement.
Further functionalization of the pyridine ring would likely involve modification of the existing substituents. For example, after the reduction of the nitro group to an amine, the resulting 2-amino-3-pyridineethanol would be activated towards electrophilic substitution. The amino group is a strong activating group and would direct incoming electrophiles to the ortho and para positions (C5).
Additionally, the pyridine nitrogen itself can undergo reactions such as N-oxidation, which can further modify the reactivity of the ring system.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituted pyridine ring. The interplay between the electronegative ring nitrogen, the potent electron-withdrawing nitro group, and the hydroxyethyl substituent dictates its reactivity toward both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS)
In this compound, the presence of the nitro group (-NO₂) at the C-2 position further exacerbates this deactivation. The nitro group is one of the strongest deactivating groups due to its powerful electron-withdrawing resonance and inductive effects. libretexts.org Consequently, the pyridine ring in this compound is extremely electron-deficient and highly unreactive under typical electrophilic aromatic substitution conditions. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which are common for many aromatic systems, would require exceptionally harsh conditions and are generally not favorable. youtube.commasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the same electronic factors that hinder electrophilic attack make the ring highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.com Aromatic rings generally undergo nucleophilic substitution when they are substituted with strong electron-withdrawing groups. wikipedia.org In this compound, both the ring nitrogen and the C-2 nitro group work synergistically to activate the ring for nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-poor carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group is crucial as it delocalizes the negative charge of this intermediate, thereby stabilizing it and facilitating its formation. libretexts.orgwikipedia.org For a substitution reaction to be completed, a leaving group (typically a halide) must be present at the position of attack, which is then eliminated in the second step to restore aromaticity. libretexts.org While the parent this compound does not possess a typical leaving group on the ring, its derivatives (e.g., where a halogen is present at an activated position) would be expected to be highly reactive towards nucleophiles.
| Reaction Type | Reactivity of this compound Ring | Key Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Highly Deactivated / Unreactive |
|
| Nucleophilic Aromatic Substitution (SNAr) | Highly Activated |
|
Regioselectivity in Derivatization Reactions
Regioselectivity, or the direction of a chemical reaction to a specific position on the molecule, is a critical aspect of the derivatization of this compound. The directing effects are starkly different for electrophilic and nucleophilic reactions.
Electrophilic Attack
In the unlikely event of an electrophilic attack on the heavily deactivated ring, the substitution would be directed by the existing substituents. The ring nitrogen and the nitro group direct incoming electrophiles to the meta position. For pyridine, this is the C-3 (and C-5) position. youtube.com In this specific molecule, the C-3 position is already substituted. The C-5 position is meta to both the C-2 nitro group and the ring nitrogen, making it the least deactivated site for a potential electrophilic attack. Attack at other positions would result in highly unstable cationic intermediates where the positive charge is placed adjacent to the already electron-deficient nitrogen or nitro-substituted carbon.
Nucleophilic Attack
The regioselectivity of nucleophilic aromatic substitution is more significant and synthetically useful. Nucleophilic attack on pyridine rings is favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com This is because the negative charge of the resulting anionic intermediate can be effectively delocalized onto the electronegative nitrogen atom, a stabilizing resonance form that is not possible with attack at the C-3 position. stackexchange.com
Furthermore, electron-withdrawing groups like the nitro group direct nucleophilic attack to the ortho and para positions relative to themselves. libretexts.org In this compound, the nitro group is at the C-2 position. Therefore, it strongly activates the C-6 position (para to the nitro group) and the C-4 position (which is also para to the ring nitrogen) for nucleophilic attack.
A practical example illustrating this regioselectivity is the reaction of 2-chloro-3-nitropyridine (B167233) with 2-aminopyridine. prepchem.com In this reaction, the nucleophile (2-aminopyridine) displaces the chloride at the C-2 position, which is highly activated by the adjacent C-3 nitro group, yielding 2-(2-pyridylamino)-3-nitro-pyridine. prepchem.com This demonstrates the powerful directing and activating effect of a nitro group in an ortho position to a leaving group. Similarly, for a substrate like 6-chloro-2-nitro-3-pyridineethanol, nucleophilic attack would be strongly favored at the C-6 position, which is activated by both the ring nitrogen (ortho) and the nitro group (para).
| Reaction Type | Predicted Position of Attack | Rationale for Regioselectivity |
|---|---|---|
| Electrophilic Substitution | C-5 |
|
| Nucleophilic Substitution | C-6, C-4, C-2 |
|
Advanced Synthetic Applications and Derivatization Strategies of 2 Nitro 3 Pyridineethanol
Role as an Intermediate in Complex Heterocyclic Synthesis
2-nitro-3-Pyridineethanol serves as a valuable building block in the synthesis of more complex heterocyclic compounds. The reactivity of the pyridine (B92270) ring, influenced by the nitro group, alongside the functional ethanol (B145695) side chain, allows for its incorporation into larger, polycyclic, or more elaborately substituted heterocyclic systems.
The synthesis of functionalized pyridine derivatives is a significant area of organic chemistry, with various methods developed to create highly substituted structures. nih.govias.ac.in For instance, three-component synthesis strategies have been developed to produce a variety of functionalized pyridines, which can then act as precursors for further complex reactions like palladium-catalyzed Suzuki couplings to form bipyridine derivatives. nih.govias.ac.in The presence of a nitro group, as in this compound, is particularly important for a class of reactions known as nucleophilic aromatic substitution (SNAr). mdpi.com In these reactions, the electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the nitro group or other leaving groups by nucleophiles. mdpi.com This mechanism is a key tool for the functionalization of nitroarenes and nitrohetarenes. mdpi.com
The compound's structure allows for a variety of chemical transformations. The nitro group can be reduced to form an amino group, which opens up pathways to synthesize fused heterocyclic systems like imidazo[1,2-a]pyridines. The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or its hydroxyl component can be substituted, providing additional points for molecular elaboration.
**4.2. Precursor in Specialized Chemical Production
The unique electronic and structural features of this compound make it a significant precursor in the production of specialized chemicals for distinct industrial and research fields.
In the field of agrochemical research, pyridine derivatives are crucial for developing new pesticides and herbicides. nbinno.com The parent compound, 2-Pyridineethanol, is recognized as an important intermediate for creating active ingredients with targeted action against specific pests while aiming for minimal environmental impact. nbinno.com The introduction of a nitro group onto this scaffold, creating this compound, further modifies its chemical properties, making it a precursor for certain agrochemicals. The development of substituted pyridine derivatives is a known strategy in the synthesis of compounds for agrochemical applications, such as herbicides, fungicides, or insecticides.
This compound is utilized in the production of specialty chemicals and materials designed to have specific, high-performance properties. While the direct polymerization of this specific molecule is not widely documented, related pyridine structures are explored for creating advanced polymers and coatings. For example, derivatives like [3-(Pyridin-2-yl)piperidin-3-yl]methanol are investigated for use in polymers with improved thermal stability and mechanical strength. The functional groups on this compound provide reactive sites that could potentially be used to incorporate the pyridine core into larger polymer backbones or to functionalize surfaces, thereby tailoring the properties of materials for specific applications.
**4.3. Strategic Derivatization for Enhanced Functionality
The chemical structure of this compound is amenable to strategic modifications, allowing chemists to fine-tune its properties for specific applications. Derivatization can enhance features like solubility or introduce new reactive sites for further synthesis.
Improving aqueous solubility is a critical goal in many chemical applications, including pharmaceuticals and agrochemicals. For complex heterocyclic compounds like those derived from nitropyridines, poor water solubility can be a significant limitation. Research on related nitro-heterocyclic structures, such as 3-nitroimidazo[1,2-a]pyridines, demonstrates strategies to enhance aqueous solubility. mdpi.com One effective method involves introducing sulfonylmethyl groups at various positions on the heterocyclic ring. mdpi.com Another approach is the use of Suzuki-Miyaura coupling reactions to attach a pyridine ring, which has been shown to improve aqueous solubility and other pharmacokinetic properties in related compounds. mdpi.com These strategies could theoretically be applied to derivatives of this compound to modify their solubility profiles.
Table 1: Examples of Functional Groups Used to Modify Solubility in Related Heterocycles This table is based on derivatization strategies for related nitro-heterocyclic compounds and illustrates potential modifications.
| Functional Group Introduced | Potential Effect on Solubility | Synthetic Strategy | Reference |
|---|---|---|---|
| Sulfonylmethyl Groups | Enhanced aqueous solubility | SN2 reaction with sodium sulfinates | mdpi.com |
| Pyridinyl Group | Improved aqueous solubility | Suzuki-Miyaura coupling | mdpi.com |
A primary application of this compound is its use as a starting point for a wide range of more complex functionalized pyridine derivatives. nih.gov The two main functional groups, the nitro group and the ethanol side chain, are key to its synthetic versatility.
The nitro group is a particularly useful functional handle. It can be readily substituted via nucleophilic aromatic substitution (SNAr) by various nucleophiles, such as thiolate anions, allowing for the introduction of sulfur-containing moieties. mdpi.com This reaction proceeds smoothly for 3-nitropyridines, demonstrating the utility of the nitro group as a leaving group to build molecular complexity. mdpi.com
The ethanol side chain offers another site for modification. The hydroxyl group can undergo a variety of common organic reactions:
Oxidation: Conversion to an aldehyde or a carboxylic acid, providing a carbonyl group for subsequent reactions like condensation or amidation.
Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and then substituted by other functional groups.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
These derivatization strategies significantly broaden the utility of the this compound core, making it a valuable intermediate for synthesizing a diverse library of pyridine-based compounds for various research and industrial purposes. mdpi.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|---|
| Nitro Group | Reduction | H2, Pd/C | 2-amino-3-Pyridineethanol |
| Nitro Group | Nucleophilic Aromatic Substitution (SNAr) | Thiolate anions | 2-thio-substituted pyridine derivative |
| Ethanol Group | Oxidation | Oxidizing agents (e.g., PCC, KMnO4) | 2-nitro-3-pyridinecarboxaldehyde or 2-nitro-3-pyridinecarboxylic acid |
| Hydroxyl Group | Substitution | Tosyl chloride, then a nucleophile | Substituted pyridine derivative |
Integration into Green Chemistry Methodologies
The functional group constellation of this compound, comprising a nitro-activated pyridine ring and a primary alcohol, presents a unique platform for the application of green synthetic methods. These approaches aim to reduce waste, energy consumption, and the use of hazardous substances.
Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of green chemistry. mdpi.comtcichemicals.com They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.com While specific MCRs involving this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable component in various known MCRs.
The presence of the ethanol group allows for its potential oxidation to an aldehyde, a common substrate in many MCRs such as the Ugi, Passerini, and Hantzsch reactions. mdpi.comtcichemicals.com Furthermore, the activated pyridine ring could participate in reactions involving nucleophilic aromatic substitution or condensation.
Hypothetical MCR Scenarios for this compound Derivatives:
To illustrate the potential of this compound in MCRs, one can envision its derivatization through well-established reactions. For instance, after oxidation of the ethanol group to the corresponding aldehyde, the resulting 2-nitro-3-formylpyridine could be employed in a Biginelli or Hantzsch-type reaction to construct novel fused heterocyclic systems. mdpi.commdpi.com
Below is an interactive data table showcasing hypothetical MCRs for a derivative of this compound, 2-nitro-3-formylpyridine.
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| Ugi Reaction | 2-nitro-3-formylpyridine | Amine (e.g., Aniline) | Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino Amide Derivatives |
| Passerini Reaction | 2-nitro-3-formylpyridine | Carboxylic Acid (e.g., Acetic Acid) | Isocyanide (e.g., Cyclohexyl isocyanide) | α-Acyloxy Amide Derivatives |
| Biginelli Reaction | 2-nitro-3-formylpyridine | β-ketoester (e.g., Ethyl acetoacetate) | Urea | Dihydropyrimidinone Fused Pyridines |
| Hantzsch Dihydropyridine Synthesis | 2-nitro-3-formylpyridine | 2 eq. of β-dicarbonyl compound (e.g., Methyl acetoacetate) | Ammonia | Dihydropyridine Fused Systems |
These examples highlight the modularity of MCRs and their capacity to generate complex molecular architectures from simple precursors in a single step. airo.co.in
The principles of Pot, Atom, and Step Economy (PASE) are critical metrics for evaluating the efficiency and environmental footprint of a synthetic route. whiterose.ac.ukcore.ac.uk
Pot Economy refers to the number of synthetic transformations performed in a single reaction vessel. One-pot syntheses, such as MCRs, exhibit high pot economy. whiterose.ac.uk
Atom Economy quantifies the efficiency with which atoms from the reactants are incorporated into the final product.
Step Economy relates to the total number of synthetic steps required to produce the target molecule. whiterose.ac.uk
An analysis of the synthesis of this compound and its derivatives through the PASE lens would favor routes that are convergent, employ catalytic rather than stoichiometric reagents, and minimize the use of protecting groups.
Illustrative PASE Analysis of a Hypothetical Synthesis:
Consider two hypothetical routes for the synthesis of a fused heterocyclic derivative from this compound.
Route A: Linear Synthesis
Oxidation of this compound to the aldehyde.
Protection of a functional group on a second reactant.
Condensation of the aldehyde with the protected second reactant.
Deprotection.
Cyclization to form the final product.
Route B: MCR Synthesis
Oxidation of this compound to the aldehyde.
One-pot multicomponent reaction with two other reactants to directly form the final product.
The following interactive data table provides a conceptual comparison of these two routes based on PASE principles.
| Metric | Route A: Linear Synthesis | Route B: MCR Synthesis | Green Chemistry Advantage of Route B |
| Pot Economy | Low (multiple pots) | High (one-pot for key steps) | Reduced solvent waste and energy consumption. |
| Atom Economy | Moderate (byproducts from protection/deprotection) | High (most atoms incorporated into the final product) | Minimization of waste. |
| Step Economy | Low (5 steps) | High (2 steps) | Increased overall yield and reduced resource utilization. |
This comparative analysis underscores the inherent advantages of applying PASE principles in synthetic design. The adoption of MCRs and other one-pot procedures can lead to more sustainable and efficient chemical processes. mdpi.comwhiterose.ac.uk
Spectroscopic Characterization and Mechanistic Investigations of 2 Nitro 3 Pyridineethanol and Its Derivatives
Comprehensive Structural Elucidation Techniques
The unequivocal identification of 2-nitro-3-Pyridineethanol and its derivatives relies on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular structure, from the connectivity of atoms to their spatial arrangement and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethanol (B145695) side chain. The electron-withdrawing nitro group significantly influences the chemical shifts of the pyridine ring protons, causing them to appear further downfield. The proton on C4 would likely be the most downfield, followed by the C6 and C5 protons. The ethanol group would present as two triplets: one for the methylene (B1212753) group adjacent to the ring (C-CH₂-CH₂-OH) and another for the methylene group attached to the hydroxyl group (-CH₂-OH), which would couple with each other. The hydroxyl proton (-OH) would typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the pyridine ring would appear in the aromatic region (typically 120-160 ppm), with the carbon bearing the nitro group (C2) being significantly deshielded. The two aliphatic carbons of the ethanol side chain would appear in the upfield region (typically < 70 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC). NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to confirm the substitution pattern on the pyridine ring.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H4 | ~8.2 - 8.5 | - |
| H5 | ~7.4 - 7.6 | - |
| H6 | ~8.6 - 8.8 | - |
| -CH₂- (ring adjacent) | ~3.0 - 3.2 | ~30 - 35 |
| -CH₂-OH | ~3.9 - 4.1 | ~60 - 65 |
| -OH | Variable (broad) | - |
| C2 | - | ~150 - 155 |
| C3 | - | ~135 - 140 |
| C4 | - | ~130 - 135 |
| C5 | - | ~120 - 125 |
| C6 | - | ~148 - 152 |
Mass Spectrometry (MS) (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₈N₂O₃), the molecular weight is 168.15 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 168. The fragmentation of the molecular ion is expected to follow predictable pathways. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) or cleavage of the C-C bond adjacent to the oxygen (α-cleavage). libretexts.orglibretexts.org For nitroaromatic compounds, characteristic losses include NO (M-30) and NO₂ (M-46). youtube.com
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₈N₂O₃) by distinguishing it from other compounds with the same nominal mass.
| m/z | Possible Fragment Ion | Associated Loss |
|---|---|---|
| 168 | [C₇H₈N₂O₃]⁺ | Molecular Ion (M⁺) |
| 151 | [C₇H₇N₂O₂]⁺ | -OH |
| 137 | [C₆H₅N₂O₃]⁺ | -CH₂OH |
| 122 | [C₇H₈NO₂]⁺ | -NO |
| 122 | [C₇H₈N₂O]⁺ | -NO₂ |
Vibrational Spectroscopy (e.g., IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the hydroxyl, nitro, and substituted pyridine groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| N-O (Nitro group) | Asymmetric Stretching | 1500 - 1560 |
| N-O (Nitro group) | Symmetric Stretching | 1335 - 1385 |
| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1600 |
| C-O (Alcohol) | Stretching | 1050 - 1150 |
X-ray Diffraction Crystallography for Solid-State Structure
Studies on various substituted pyridine and nitropyrazole compounds reveal key structural characteristics. researchgate.netresearchgate.net For this compound, one would expect the pyridine ring to be essentially planar. The nitro group is often nearly coplanar with the aromatic ring to maximize resonance, though some twisting can occur due to steric hindrance. The conformation of the ethanol side chain would be influenced by crystal packing forces and, crucially, by intermolecular hydrogen bonding involving the hydroxyl group. This hydrogen bonding would be a dominant feature in the crystal lattice, connecting molecules into chains or more complex networks.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.396(3) |
| b (Å) | 17.021(4) |
| c (Å) | 15.708(4) |
| β (°) | 109.43(3) |
| Volume (ų) | 2871.3(12) |
Mechanistic Pathways and Reaction Dynamics
Understanding the formation of this compound involves studying the mechanisms of the reactions used in its synthesis, primarily the nitration of a substituted pyridine ring.
Studies on the Mechanism of Nitration Reactions
The synthesis of this compound typically involves the electrophilic aromatic nitration of 3-Pyridineethanol. The pyridine ring is an electron-deficient aromatic system, which makes it significantly less reactive towards electrophilic substitution than benzene. wikipedia.org Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org
The standard mechanism for aromatic nitration involves the in-situ formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a stronger acid catalyst like sulfuric acid. masterorganicchemistry.com
Formation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org For a pyridine ring, attack at the 3-position (β-position) is generally favored over the 2- or 4-positions (α- or γ-positions) because the positive charge in the resulting arenium ion does not get placed on the electronegative nitrogen atom.
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring to yield the final product. masterorganicchemistry.com
Due to the low reactivity of the pyridine nucleus, direct nitration often requires harsh conditions. Kinetic studies on the nitration of pyridine 1-oxides have shown that substitution can occur on either the free base or the conjugate acid, depending on the specific substrate and reaction conditions. rsc.orgscispace.com These studies help to quantify the deactivating effect of the heteroatom and activating or deactivating effects of other substituents on the ring.
Investigation of Nitro Group Migration Phenomena
Nitro group migration is a known, albeit uncommon, phenomenon in the chemistry of aromatic and heteroaromatic compounds. In the context of the pyridine ring system, such rearrangements are typically observed under specific reaction conditions and are influenced by the substitution pattern of the ring. Studies on the nitration of pyridine have shown that the reaction can proceed through a mechanism where a nitro group migrates from the nitrogen atom (the initial site of attack) to the 3-position of the ring via a nih.govnih.gov sigmatropic shift.
Further investigations into halo-substituted nitropyridines have provided concrete evidence of nitro group migration. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with various amines unexpectedly yields a significant amount of a product where the nitro group has migrated from the 4-position to the 3-position. clockss.org This rearrangement is highly dependent on the reaction environment, particularly the solvent. The use of polar aprotic solvents was found to favor the formation of the nitro-migration product, whereas non-polar or protic solvents suppressed it. clockss.org
For a molecule like this compound, any potential nitro group migration would be a complex event influenced by both the existing nitro group at the 2-position and the ethanol substituent at the 3-position. While no such migration has been reported for this specific compound, the study of analogous systems suggests that such phenomena are mechanistically plausible and could be triggered by specific reagents or thermal conditions.
Table 1: Effect of Solvent on Product Distribution in the Reaction of 3-Bromo-5-nitropyridine with an Amine
This interactive table, adapted from studies on analogous nitropyridine systems, illustrates how solvent polarity can influence the competition between standard nucleophilic substitution and nitro-group migration pathways. clockss.org
| Solvent | Product Type | Yield (%) |
| N-Methyl-2-pyrrolidinone (NMP) | Nitro-Migration Product | 31 |
| N-Methyl-2-pyrrolidinone (NMP) | Substitution Product | 69 |
| Dichloromethane (B109758) (DCM) | Nitro-Migration Product | 0 |
| Dichloromethane (DCM) | Substitution Product | 100 |
| Methanol | Nitro-Migration Product | 0 |
| Methanol | Substitution Product | 100 |
Mechanistic Insights into Nucleophilic Functionalization
The functionalization of nitropyridines is dominated by nucleophilic aromatic substitution (SNAr) reactions. The nitro group is a powerful electron-withdrawing group that activates the pyridine ring, making it susceptible to attack by nucleophiles. nih.gov This activation is most pronounced at the positions ortho and para to the nitro group, where the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group. masterorganicchemistry.com
Real-time Monitoring Techniques in Reaction Pathway Elucidation
Elucidating the complex reaction pathways of substituted nitropyridines, including potential intermediates and competing reactions like migrations and substitutions, necessitates the use of real-time monitoring techniques. These in-situ spectroscopic methods allow researchers to observe the evolution of chemical species throughout the course of a reaction without the need for quenching and sampling.
One powerful technique is Rapid Injection NMR (RI-NMR) , which has been successfully used to monitor the kinetics and mechanistic pathways of pyridine functionalization. nih.gov By injecting reagents directly into an NMR tube at low temperatures, it is possible to observe the formation and decay of short-lived anionic intermediates, providing direct evidence for proposed mechanisms. nih.gov
Another key technology is Fourier-transform infrared spectroscopy (FT-IR) , often employed using an attenuated total reflectance (ATR) probe (e.g., ReactIR). This method monitors the vibrational frequencies of functional groups in the reaction mixture in real-time. It is particularly useful for tracking the disappearance of starting materials and the appearance of products and intermediates by observing changes in characteristic peaks, such as the symmetric and asymmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) or C-O stretches from the ethanol side chain.
For highly colored reactions involving intermediates like Meisenheimer complexes, UV-Visible spectroscopy can also be a valuable real-time monitoring tool. The formation of these highly conjugated, negatively charged species often results in a distinct color change that can be quantified to determine reaction kinetics.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Studies on Reactivity and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for understanding the intrinsic properties of molecules like this compound. These computational studies provide deep insights into the electronic structure, which governs the molecule's reactivity.
By calculating the distribution of electron density, one can generate an electrostatic potential map. This map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, such a map would highlight the electrophilic nature of the pyridine ring carbons, particularly those ortho and para to the nitro group, thereby predicting the most likely sites for nucleophilic attack.
Furthermore, Frontier Molecular Orbital (FMO) theory is a key component of these studies. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. For reactions with nucleophiles, the LUMO is of primary importance. The regions of the molecule where the LUMO has the largest lobes are the most susceptible to attack. These calculations can quantitatively predict the regioselectivity of nucleophilic functionalization, corroborating and explaining experimental observations.
Computational Modeling of Reaction Mechanisms and Selectivity
Beyond static electronic properties, computational chemistry allows for the detailed modeling of entire reaction pathways. By mapping the potential energy surface for a given reaction, researchers can identify all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states.
For this compound, computational modeling could be used to compare the feasibility of different mechanistic pathways. For example, the energy barriers (activation energies) for nucleophilic attack at various positions on the pyridine ring can be calculated. The pathway with the lowest activation energy is predicted to be the dominant one, thus explaining the observed regioselectivity.
This approach is also invaluable for studying more complex phenomena like nitro group migration. The transition state for a potential nih.govnih.gov sigmatropic shift could be located and its energy calculated. By comparing this activation barrier to that of a competing SNAr reaction, a prediction can be made about which process is kinetically favored under a given set of conditions. This predictive power makes computational modeling a crucial tool for designing experiments and understanding selectivity in the functionalization of complex heterocyclic molecules.
Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound
This interactive table provides a hypothetical example of how computational modeling results would be presented to predict reaction selectivity. Lower activation energy (ΔG‡) indicates a more favorable reaction pathway.
| Position of Attack | Nucleophile | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
| C4 | CH₃O⁻ | 18.5 | Minor Product |
| C6 | CH₃O⁻ | 15.2 | Major Product |
| C5 | CH₃O⁻ | 25.8 | Not Observed |
Research Gaps and Future Perspectives in 2 Nitro 3 Pyridineethanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-nitro-3-pyridineethanol is not extensively documented, with current methods likely relying on classical nitration of the corresponding 3-pyridineethanol. Traditional nitration reactions often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to issues with regioselectivity and the generation of significant acidic waste. researchgate.net A significant research gap, therefore, exists in the development of more sustainable and efficient synthetic routes.
Future research should focus on exploring greener synthetic alternatives. This could involve the use of solid acid catalysts, milder nitrating agents, or flow chemistry setups to improve reaction control and safety. Furthermore, enzymatic or chemo-enzymatic approaches, which are gaining traction in green chemistry, could offer highly selective and environmentally benign pathways to this compound and its derivatives. nih.gov The development of one-pot multicomponent reactions, a cornerstone of modern synthetic chemistry, could also provide a more atom-economical and efficient route to this compound. nih.govnih.gov
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
| Classical Nitration | Established procedure | Harsh conditions, poor selectivity, waste generation |
| Solid Acid Catalysis | Catalyst recyclability, milder conditions | Catalyst deactivation, lower reactivity |
| Flow Chemistry | Enhanced safety, precise control, scalability | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, substrate scope limitations |
| Multicomponent Reactions | High atom economy, operational simplicity, diversity | Identification of suitable reaction partners and conditions |
Exploration of Untapped Reactivity Profiles
The reactivity of this compound is expected to be dictated by the interplay of its three key functional groups: the nitro group, the primary alcohol, and the pyridine (B92270) ring. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, a well-established reactivity pattern for nitropyridines. mdpi.comrsc.org However, the specific influence of the adjacent ethanol (B145695) substituent on the regioselectivity and kinetics of such reactions remains uninvestigated.
Future work should systematically explore the SNAr reactions of this compound with a variety of nucleophiles, such as amines, thiols, and alkoxides, to build a library of novel 2-substituted-3-pyridineethanol derivatives. mdpi.com Additionally, the reactivity of the hydroxyl group, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification reactions, should be explored to create a diverse set of functionalized molecules. The reduction of the nitro group to an amino group would also open up avenues for further derivatization, such as diazotization and coupling reactions.
Advanced Mechanistic and Kinetic Studies for Reaction Optimization
To fully harness the synthetic potential of this compound, a deep understanding of the mechanisms and kinetics of its reactions is crucial. Currently, there is a complete lack of such studies for this specific molecule. Advanced mechanistic investigations, employing techniques such as in-situ spectroscopy (e.g., NMR, IR), computational modeling (e.g., DFT calculations), and kinetic analysis, are needed to elucidate the reaction pathways and identify rate-determining steps.
Expansion of Applications in Emerging Chemical Fields
While pyridine-containing compounds are prevalent in medicinal chemistry and materials science, the specific applications of this compound have not been explored. nih.gov The unique combination of functional groups suggests potential utility in several emerging fields. For example, the nitro group could serve as a precursor for materials with interesting optical or electronic properties, while the pyridine and hydroxyl moieties could act as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers.
Future research should be directed towards synthesizing derivatives of this compound and evaluating their properties in various contexts. In medicinal chemistry, the scaffold could be a starting point for the development of new therapeutic agents, given the prevalence of the pyridine nucleus in FDA-approved drugs. nih.gov In materials science, its derivatives could be investigated as components of functional dyes, nonlinear optical materials, or as building blocks for porous materials with applications in gas storage or catalysis. The exploration of its use as an intermediate in the synthesis of agrochemicals is another promising avenue.
Structure-Reactivity Relationship Investigations for Tailored Design
A systematic investigation of the structure-reactivity relationships (SRRs) of this compound and its derivatives is essential for the tailored design of molecules with specific properties. By methodically modifying the substituents on the pyridine ring and the ethanol side chain, and correlating these structural changes with observed reactivity and properties, a predictive model can be developed.
Future efforts should involve the synthesis of a focused library of this compound analogues with varying electronic and steric properties. The reactivity of these analogues in a standardized set of reactions could then be quantified. This data, combined with computational studies, would allow for the establishment of robust SRRs. nih.gov Such relationships would be invaluable for the rational design of new molecules for specific applications, moving beyond serendipitous discovery to a more directed and efficient approach.
Q & A
Q. What are the common synthetic routes for 2-nitro-3-pyridineethanol in laboratory settings?
- Methodological Answer : The synthesis typically involves nitro-group functionalization on pyridine derivatives. For example:
- Henry Reaction : Reacting nitroalkanes (e.g., nitromethane) with pyridinecarboxaldehyde derivatives under basic conditions (e.g., NaOH) .
- Reductive Amination : Reducing nitro intermediates (e.g., 3-nitropyridine derivatives) using hydrogen gas and palladium catalysts .
Purification often employs column chromatography or recrystallization. Confirm structural integrity via -NMR and FT-IR spectroscopy.
Q. How is this compound characterized for purity and structural validation?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95% required for biological studies) .
- Spectroscopy : -NMR (peaks at δ 8.5–9.0 ppm for pyridine protons) and mass spectrometry (molecular ion peak at m/z 168.16) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Avoid inhalation/contact using PPE (gloves, goggles, lab coats).
- Follow GHS/CLP guidelines (e.g., P261, P262 for dust control) .
- Use fume hoods for reactions generating volatile intermediates (e.g., nitroso byproducts) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity .
- Catalyst Screening : Test Pd/C vs. Raney nickel for selective reduction of nitro groups without pyridine ring hydrogenation .
- Kinetic Studies : Monitor reaction progress via TLC to identify bottlenecks (e.g., intermediate stability) .
Q. What mechanistic insights explain this compound’s role in enzyme inhibition studies?
- Methodological Answer :
- The nitro group acts as an electron-withdrawing moiety, altering substrate binding in enzymes (e.g., alcohol dehydrogenase).
- Conduct molecular docking simulations (software: AutoDock Vina) to predict interactions with active sites .
- Validate with kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition constants () .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Source Analysis : Compare impurity profiles (HPLC) across studies; trace solvents (e.g., methylene chloride) may interfere with assays .
- Dose-Response Validation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Control Experiments : Use deuterated analogs (e.g., -labeled derivatives) to confirm target specificity .
Key Considerations for Researchers
- Data Reproducibility : Document solvent purity and storage conditions (nitro compounds degrade under light) .
- Advanced Analytics : Use computational tools (e.g., PubChem’s 3D structure database) to predict reactivity .
- Ethical Reporting : Disclose anomalies (e.g., unexpected byproducts) to aid peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
